molecular formula C19H21N3O B15101603 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole

2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole

Cat. No.: B15101603
M. Wt: 307.4 g/mol
InChI Key: ORRPPIQZKSMRDI-UHFFFAOYSA-N
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Description

2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole involves several steps. One common synthetic route includes the reaction of 2-methylindole with a pyridine derivative in the presence of a morpholine group. The reaction conditions typically involve the use of a suitable solvent, such as toluene, and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-Methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in relation to cancer treatment and neurological disorders. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. The morpholine and pyridine moieties are introduced through nucleophilic substitutions or coupling reactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays showed that this compound has an IC50 value in the nanomolar range against A549 lung cancer cells, indicating potent activity (IC50 = 25.3 ± 4.6 nM) .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways crucial for cell proliferation and survival. Molecular docking studies suggest that it interacts with key proteins involved in tumor growth, such as FGFR1 and IDO1, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the indole scaffold significantly influence biological activity. For example:

  • Substituents at the 4-position : The presence of electron-withdrawing groups enhances potency.
  • Morpholine and pyridine groups : These moieties contribute to improved solubility and bioavailability, which are critical for therapeutic efficacy.
CompoundStructureIC50 (nM)Target
AA25.3 ± 4.6FGFR1
BB69.1 ± 19.8IDO1

Study 1: Antiproliferative Activity

In a study involving various indole derivatives, compound A demonstrated a preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, suggesting selectivity in targeting cancerous cells while sparing normal tissues .

Study 2: Molecular Docking

Molecular docking studies revealed that the indole scaffold effectively binds to the hydrophobic pocket of target proteins, facilitating the inhibition of their activity. This binding affinity correlates with the observed biological activities .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

4-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]morpholine

InChI

InChI=1S/C19H21N3O/c1-14-18(16-6-2-3-7-17(16)21-14)19(15-5-4-8-20-13-15)22-9-11-23-12-10-22/h2-8,13,19,21H,9-12H2,1H3

InChI Key

ORRPPIQZKSMRDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCOCC4

Origin of Product

United States

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